

# An In-depth Technical Guide to 2'-Deoxyadenosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub>

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2'-Deoxyadenosine-13C10,15N5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for 2'-Deoxyadenosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub>. This isotopically labeled nucleoside is a critical tool in various research fields, including metabolic studies, biomolecular NMR, and genetic therapy.

## Core Molecular Attributes

2'-Deoxyadenosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub> is a stable isotope-labeled analog of the naturally occurring deoxyribonucleoside, 2'-deoxyadenosine. In this labeled form, all ten carbon atoms are replaced with the Carbon-13 (<sup>13</sup>C) isotope, and all five nitrogen atoms are replaced with the Nitrogen-15 (<sup>15</sup>N) isotope. This complete isotopic labeling provides a distinct mass shift and unique NMR properties, making it an invaluable tracer for a variety of biochemical and biomedical investigations.

## Physicochemical and Isotopic Data

The following tables summarize the key quantitative data for 2'-Deoxyadenosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub> and its common variants.

Property	Value	Citations
Molecular Formula	$^{13}\text{C}_{10}\text{H}_{13}^{15}\text{N}_5\text{O}_3$	[1][2]
Molecular Weight	266.18 g/mol (anhydrous)	
Isotopic Purity ( $^{13}\text{C}$ )	≥98 atom %	[1][3]
Isotopic Purity ( $^{15}\text{N}$ )	96-98 atom %	[2][4]
Chemical Purity	≥95%	[2][3]
Appearance	Solid	[3]
Solubility	Slightly soluble in DMSO and Methanol.	[1]
Storage Temperature	-20°C	[3]

 Table 1: Properties of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$  (Anhydrous)

Property	Value	Citations
Molecular Formula	$^{13}\text{C}_{10}\text{H}_{13}^{15}\text{N}_5\text{O}_3 \cdot \text{H}_2\text{O}$	[2]
Molecular Weight	284.15 g/mol	[2][5]
Isotopic Purity ( $^{13}\text{C}$ )	98% atom	[5]
Isotopic Purity ( $^{15}\text{N}$ )	96-98% atom	[5]
Chemical Purity	95%	[2][5]

 Table 2: Properties of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$  Monohydrate

Property	Value	Citations
Molecular Formula	$^{13}\text{C}_{10}\text{H}_{12}\text{Na}_2^{15}\text{N}_5\text{O}_6\text{P}$	[3]
Molecular Weight	390.08 g/mol	[3]
Isotopic Purity	≥98 atom %	[3]
Chemical Purity	≥95% (CP)	[3]

Table 3: Properties of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$  5'-monophosphate disodium salt

Property	Value	Citations
Molecular Formula	$^{13}\text{C}_{10}\text{H}_{14}^{15}\text{N}_5\text{Na}_2\text{O}_{12}\text{P}_3$	
Molecular Weight	550.04 g/mol	
Isotopic Purity ( $^{13}\text{C}$ )	≥98 atom %	[6][7]
Isotopic Purity ( $^{15}\text{N}$ )	≥98 atom %	[6][7]
Chemical Purity	≥90% (CP)	[6][7]

Table 4: Properties of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$  5'-triphosphate disodium salt

## Molecular Structure and Isotopic Labeling

The fundamental structure of 2'-deoxyadenosine consists of an adenine base attached to a deoxyribose sugar moiety. In the isotopically labeled version, all carbon and nitrogen atoms are replaced with their respective heavy isotopes.

Figure 1: Molecular Structure of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$ . This diagram illustrates the atomic positions of the Carbon-13 and Nitrogen-15 isotopes within the adenine and deoxyribose rings.

## Experimental Protocols

The unique isotopic composition of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$  makes it an ideal standard and tracer for mass spectrometry and NMR spectroscopy studies.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of  $^{13}\text{C}$  and  $^{15}\text{N}$  provides a significant advantage for multidimensional NMR experiments.

General Protocol for 2D HSQC NMR:

- **Sample Preparation:** Dissolve a known quantity of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$  in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{D}_2\text{O}$ ) to a final concentration of 1-5 mM.
- **Instrument Setup:**
  - Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
  - Tune and match the probe for  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{15}\text{N}$  frequencies.
  - Optimize shim gradients to achieve high field homogeneity.
- **Data Acquisition:**
  - Acquire a 1D proton spectrum to verify sample concentration and purity.
  - Set up a 2D  $^1\text{H}$ - $^{15}\text{N}$  or  $^1\text{H}$ - $^{13}\text{C}$  Heteronuclear Single Quantum Coherence (HSQC) experiment.
  - Typical parameters for a  $^1\text{H}$ - $^{15}\text{N}$  HSQC experiment:
    - Spectral widths: ~12 ppm for  $^1\text{H}$  and ~35 ppm for  $^{15}\text{N}$ .
    - Number of scans: 8-16 per increment.
    - Number of increments in the indirect dimension: 128-256.
  - Apply appropriate water suppression techniques if using a non-deuterated solvent.
- **Data Processing:**

- Apply a squared sine-bell window function in both dimensions.
- Perform Fourier transformation.
- Phase and baseline correct the spectrum.
- The resulting 2D spectrum will show correlations between protons and their directly attached nitrogen or carbon atoms.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique for the detection and quantification of molecules in complex mixtures. Isotope dilution mass spectrometry using 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$  as an internal standard is a gold-standard method for accurate quantification.

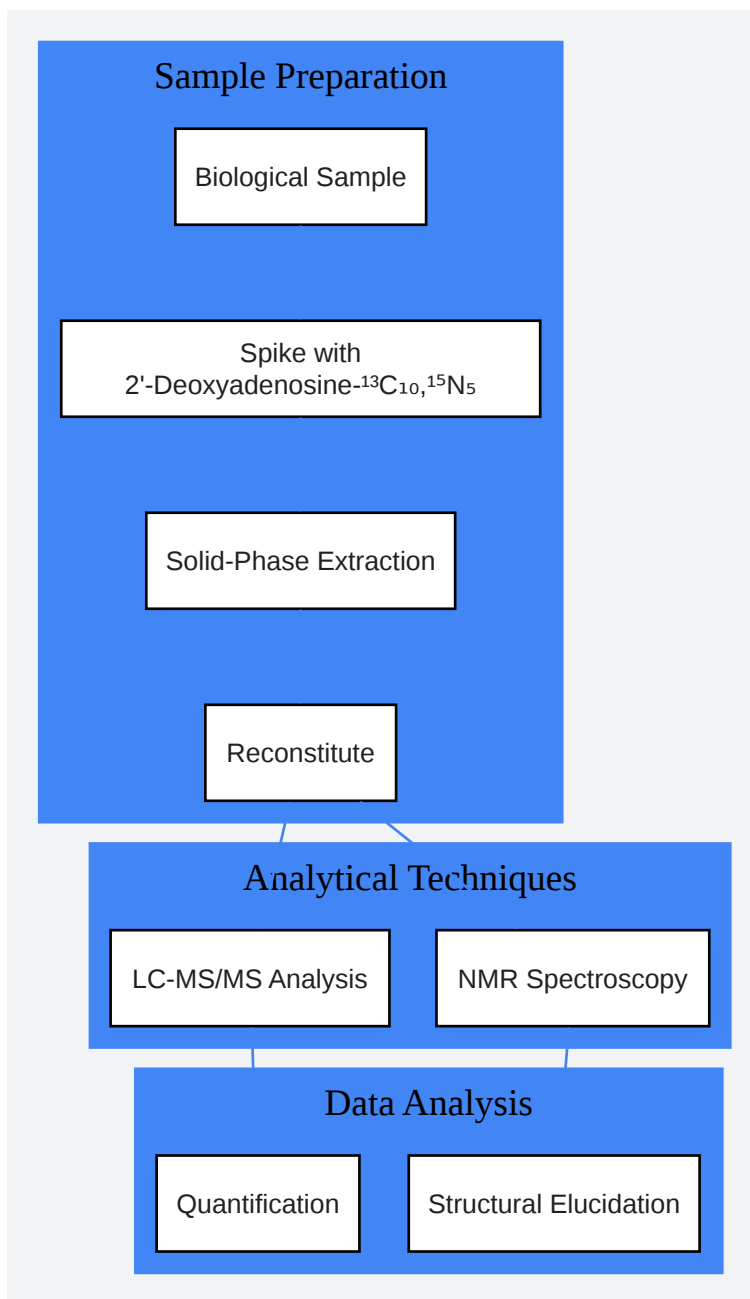
General Protocol for Isotope Dilution LC-MS/MS:

- Sample Preparation and Extraction:
  - Spike the biological sample (e.g., cell lysate, plasma, digested DNA) with a known amount of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$  internal standard.
  - Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the nucleosides and remove interfering matrix components.[\[1\]](#)
  - Evaporate the solvent and reconstitute the sample in the initial mobile phase.
- LC Separation:
  - Use a reversed-phase C18 column for separation.
  - Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  - The gradient can be optimized to achieve baseline separation of 2'-deoxyadenosine from other nucleosides and matrix components.
- MS/MS Detection:

- Utilize a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
- Perform Multiple Reaction Monitoring (MRM) for quantitative analysis.
- Monitor the specific precursor-to-product ion transitions for both the unlabeled (endogenous) 2'-deoxyadenosine and the  $^{13}\text{C}_{10},^{15}\text{N}_5$ -labeled internal standard.
- Data Analysis:
  - Integrate the peak areas for both the analyte and the internal standard.
  - Calculate the peak area ratio.
  - Quantify the amount of endogenous 2'-deoxyadenosine in the sample by comparing the peak area ratio to a standard curve generated with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

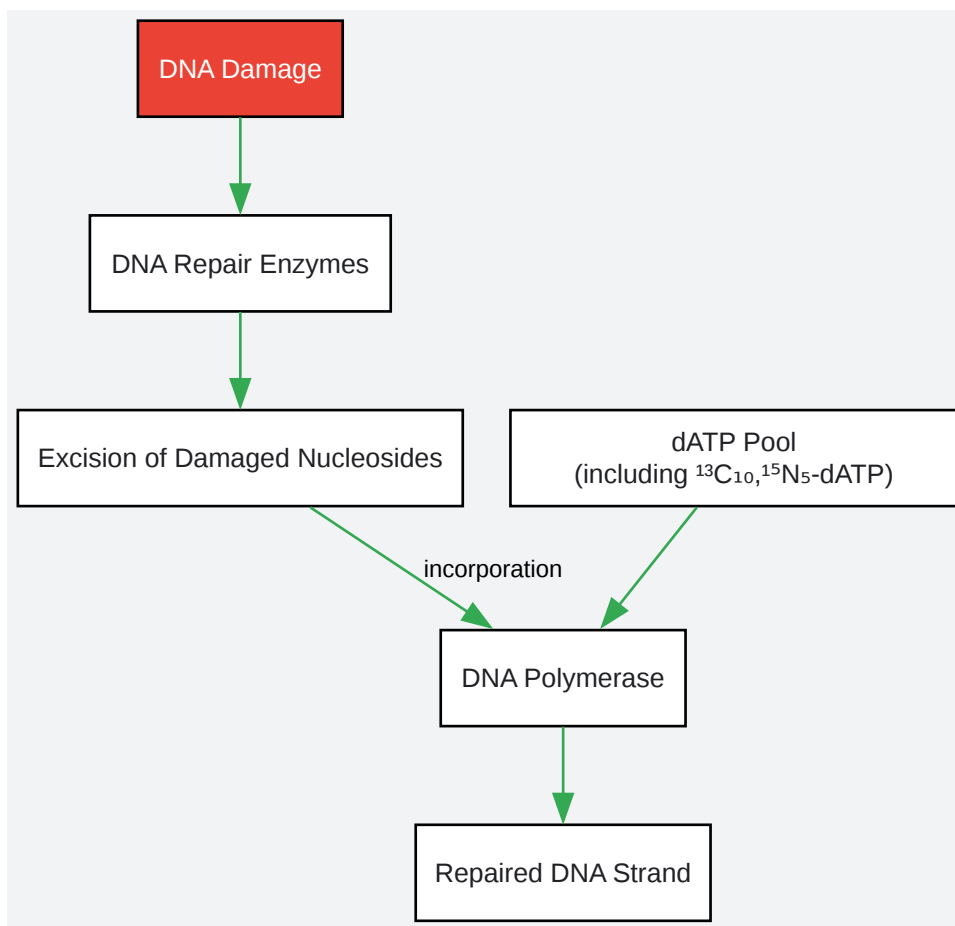
## Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for the analysis of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$  and its role in studying DNA-related signaling pathways.



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Figure 2: General Experimental Workflow. This diagram outlines the key steps involved in the analysis of biological samples using 2'-Deoxyadenosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub>.



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Figure 3: DNA Repair Pathway. This diagram illustrates how isotopically labeled dATP can be used to trace the incorporation of new nucleotides during DNA repair.

## Applications in Research and Development

The use of 2'-Deoxyadenosine- $^{13}\text{C}_{10}$ ,  $^{15}\text{N}_5$  is pivotal in several areas of scientific research:

- **Metabolic Flux Analysis:** Tracing the metabolic fate of deoxyadenosine in various pathways, including nucleotide salvage and degradation.
- **Quantitative Proteomics:** As a component of stable isotope labeling by amino acids in cell culture (SILAC) for quantifying proteins involved in DNA metabolism.
- **Drug Metabolism and Pharmacokinetics (DMPK):** As an internal standard for the quantification of nucleoside analog drugs and their metabolites.



- Biomarker Discovery: For the accurate quantification of DNA adducts and other biomarkers of DNA damage and repair.[1][8]
- Structural Biology: To aid in the resonance assignment of complex biomolecules, such as DNA and RNA, using NMR spectroscopy.

In conclusion, 2'-Deoxyadenosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub> is a versatile and powerful tool for researchers and scientists. Its well-defined physicochemical properties and distinct isotopic signature enable precise and accurate measurements in a wide range of applications, driving advancements in our understanding of fundamental biological processes and the development of new therapeutic agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2'-Deoxyadenosine-<sup>13</sup>C<sub>10</sub>,<sup>15</sup>N<sub>5</sub>]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12365818#2-deoxyadenosine-13c10-15n5-molecular-structure>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)